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molecular formula C12H13NO3 B8405721 1-Ethyl-6-methoxy-1H-indole-3-carboxylic acid

1-Ethyl-6-methoxy-1H-indole-3-carboxylic acid

Cat. No. B8405721
M. Wt: 219.24 g/mol
InChI Key: PWHSNYXMVMJXBE-UHFFFAOYSA-N
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Patent
US07868037B2

Procedure details

1-Ethyl-6-methoxy-1H-indole-3-carbaldehyde (600 mg, 2.95 mmol) is dissolved in acetone (85 mL). A solution of KMnO4 (450 mg, 2.85 mmol) in H2O (28 mL) is added. This is stirred at room temperature for 5 hours. Another solution of KMnO4 (450 mg, 2.85 mmol) in H2O (25 mL) is then added. After stirring for another hour at room temperature, the reaction is complete. The reaction mixture is quenched with 10% H2O2 (1.5 mL), and is then filtered through celite. The filtrate is stripped down under vacuum to roughly ⅓ of the volume. The residue is acidified with 6N HCl, and is extracted into ethyl acetate. Purification by silica gel column (hexanes/acetone/acetic acid, 70/30/1) yields crude product. Trituration with ether yields pure 1-ethyl-6-methoxy-1H-indole-3-carboxylic acid (365 mg, 56%) as a yellow solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
28 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[C:5]([CH:14]=[O:15])=[CH:4]1)[CH3:2].[O-:16][Mn](=O)(=O)=O.[K+].CCOCC>CC(C)=O.O>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[C:5]([C:14]([OH:16])=[O:15])=[CH:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)N1C=C(C2=CC=C(C=C12)OC)C=O
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This is stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for another hour at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 10% H2O2 (1.5 mL)
FILTRATION
Type
FILTRATION
Details
is then filtered through celite
EXTRACTION
Type
EXTRACTION
Details
is extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column (hexanes/acetone/acetic acid, 70/30/1)
CUSTOM
Type
CUSTOM
Details
yields crude product

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N1C=C(C2=CC=C(C=C12)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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